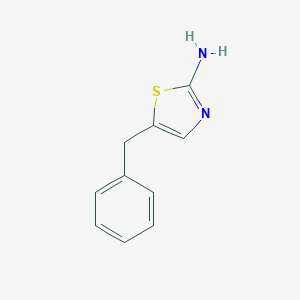

5-Benzyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIMLXBJUVLMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351128 | |

| Record name | 5-benzyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121952-97-4 | |

| Record name | 5-Benzyl-1,3-thiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121952974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-benzyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYL-1,3-THIAZOL-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80LHQ4O8WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyl-1,3-thiazol-2-amine: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 5-Benzyl-1,3-thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics and potential as a pharmacological agent.

Chemical Properties and Structure

This compound is a heterocyclic compound featuring a thiazole ring substituted with a benzyl group at the 5-position and an amine group at the 2-position. Its chemical identity and key physicochemical properties are summarized in the tables below.

Identifiers and Structural Information

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 121952-97-4[1] |

| Molecular Formula | C₁₀H₁₀N₂S[1] |

| Molecular Weight | 190.27 g/mol [1] |

| InChI | InChI=1S/C10H10N2S/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12)[1] |

| InChIKey | FJIMLXBJUVLMMN-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)N[1] |

Physicochemical Properties

| Property | Value |

| Predicted Boiling Point | 416.2 ± 38.0 °C |

| Predicted XlogP | 2.6 |

| Appearance | Solid (predicted) |

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

A general and widely applicable method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For this compound, a plausible synthetic route is outlined below.

References

A Technical Guide to 5-Benzyl-1,3-thiazol-2-amine: Synthesis, Properties, and Emerging Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Benzyl-1,3-thiazol-2-amine, a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. This document details its chemical identity, and explores the synthesis, and significant biological activities of its derivatives, with a particular focus on their potential as anticancer agents.

Chemical Identification

IUPAC Name: this compound[1]

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂S | [1][2] |

| Molecular Weight | 190.27 g/mol | [1] |

| InChI | InChI=1S/C10H10N2S/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)N | [1] |

The Therapeutic Potential of 2-Aminothiazole Derivatives

The 2-aminothiazole core is a recognized "privileged structure" in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological activities.[3][4] Derivatives of this scaffold have been extensively investigated and have shown promise as antiviral, antimicrobial, anti-inflammatory, and notably, anticancer agents.[3][4] The versatility of the 2-amino group allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening and development.

Anticancer Activity of a Novel this compound Derivative

Recent research has highlighted the potent antineoplastic activity of a novel derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide . Studies on murine lymphoma cells (NK/Ly) have demonstrated its cytotoxic effects, which are mediated through the induction of oxidative stress and subsequent apoptotic and necrotic cell death pathways.[5]

Mechanism of Action: Induction of Oxidative Stress

The cytotoxic effect of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is linked to its ability to disrupt the antioxidant defense system within tumor cells.[5] This disruption leads to an accumulation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), triggering cell death.[5]

Caption: Oxidative stress pathway induced by the thiazole derivative.

Quantitative Data on Enzyme Activity

The impact of the thiazole derivative on key antioxidant enzymes in NK/Ly lymphoma cells is summarized below.

| Concentration | Superoxide Dismutase (SOD) Activity | Catalase Activity | Glutathione Peroxidase (GPx) Activity |

| 10 µM | Increased | Decreased | Decreased |

| 50 µM | Increased | Decreased | Decreased |

| Data derived from findings reported in Studia Biologica.[5] |

Experimental Protocols

The following is a generalized protocol based on the methodologies described for studying the effects of thiazole derivatives on cancer cells.[5]

Cell Culture and Treatment

-

Murine lymphoma cells (NK/Ly) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

The thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Cells are seeded in culture plates and treated with varying concentrations (e.g., 10 µM and 50 µM) of the thiazole derivative for a specified incubation period.

Assessment of Antioxidant Enzyme Activity

-

After treatment, cells are harvested, washed, and lysed to obtain cell extracts.

-

Superoxide Dismutase (SOD) Activity: Measured spectrophotometrically by its ability to inhibit the reduction of nitroblue tetrazolium.

-

Catalase Activity: Assessed by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically.

-

Glutathione Peroxidase (GPx) Activity: Determined by measuring the rate of NADPH oxidation in the presence of glutathione reductase.

Electron Microscopy for Ultrastructural Analysis

-

Control and treated cells are fixed (e.g., with glutaraldehyde), post-fixed (e.g., with osmium tetroxide), dehydrated, and embedded in resin.

-

Ultrathin sections are cut, stained (e.g., with uranyl acetate and lead citrate), and examined using a transmission electron microscope.

-

Analysis focuses on identifying ultrastructural changes indicative of apoptosis and necrosis, such as nuclear deformation, membrane blebbing, and mitochondrial changes.[5]

Caption: Experimental workflow for evaluating the thiazole derivative.

Synthesis of 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis. A general scheme involves the reaction of an α-haloketone with a thiourea or thioamide.

Caption: General synthesis scheme for 2-aminothiazole derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of new therapeutics, particularly in oncology. The demonstrated mechanism of action, involving the induction of oxidative stress in cancer cells, offers a targeted approach to cancer therapy. Further preclinical studies are warranted to fully elucidate the therapeutic potential, safety profile, and in vivo efficacy of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, paving the way for potential clinical investigation.

References

- 1. This compound | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EFFECT OF NOVEL 2-AMINO-5-BENZYLTHIAZOLE DERIVATIVE ON CELLULAR ULTRASTRUCTURE AND ACTIVITY OF ANTIOXIDANT SYSTEM IN MURINE LYMPHOMA CELLS | Shalai | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]

Spectroscopic data of 5-Benzyl-1,3-thiazol-2-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 5-Benzyl-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines available data with predicted values based on the analysis of structurally similar compounds. The information is presented to facilitate the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₀N₂S[1]

-

Molecular Weight: 190.27 g/mol [1]

-

Canonical SMILES: C1=CC=C(C=C1)CC2=CN=C(S2)N[1]

-

InChIKey: FJIMLXBJUVLMMN-UHFFFAOYSA-N[1]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit the following signals:

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.35 - 7.20 | Multiplet | 5H | Aromatic-H (Phenyl ring) |

| ~7.10 | Singlet | 1H | Thiazole-H4 |

| ~6.80 | Broad Singlet | 2H | -NH₂ |

| ~4.00 | Singlet | 2H | -CH₂- (Benzylic) |

¹³C NMR (Carbon-13) Spectral Data (Predicted)

The predicted ¹³C NMR spectrum would show the following resonances:

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C2 (Thiazole, C-NH₂) |

| ~140 | Quaternary C (Phenyl, C-CH₂) |

| ~135 | C5 (Thiazole, C-CH₂) |

| ~129 | Aromatic CH (para) |

| ~128 | Aromatic CH (ortho/meta) |

| ~126 | Aromatic CH (ortho/meta) |

| ~120 | C4 (Thiazole, CH) |

| ~35 | -CH₂- (Benzylic) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (primary amine)[2][3] |

| 3100-3000 | Medium | Aromatic C-H stretch[2] |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Strong | C=N stretch (thiazole ring) |

| ~1580 | Medium | N-H bend (primary amine)[3] |

| 1495, 1450 | Medium | Aromatic C=C stretch[2] |

| ~1340 | Medium | C-N stretch (aromatic amine)[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, soft ionization techniques like electrospray ionization (ESI) are suitable.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |

| 191.06 | [M+H]⁺ | Protonated molecular ion[4] |

| 174.03 | [M-NH₃]⁺ | Loss of ammonia from the molecular ion |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (benzyl fragment) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These are generalized protocols and may require optimization.

Synthesis: Hantzsch Thiazole Synthesis

A common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[5]

Materials:

-

3-bromo-1-phenylpropan-2-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve equimolar amounts of 3-bromo-1-phenylpropan-2-one and thiourea in ethanol.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid.

-

Mass Analysis: Utilize an electrospray ionization (ESI) source in positive ion mode to generate protonated molecules [M+H]⁺. Acquire mass spectra in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study fragmentation patterns.

Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Structural Landscape of 5-Benzyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure and molecular geometry of 5-Benzyl-1,3-thiazol-2-amine. While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched literature, this document outlines the established experimental protocols for such a determination, presents comparative crystallographic data from closely related structures, and details the expected molecular geometry based on spectroscopic and computational methods. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar thiazole derivatives in drug discovery and development.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₀N₂S, is a heterocyclic compound featuring a core thiazole ring substituted with a benzyl group at the 5-position and an amine group at the 2-position.[1][2] Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including antimicrobial and anticancer agents. The structural arrangement of these molecules is crucial for their interaction with biological targets, making a thorough understanding of their crystal structure and molecular geometry essential for rational drug design.

Predicted Molecular Geometry and Physicochemical Properties

While awaiting experimental crystallographic data, the molecular geometry of this compound can be inferred from its constituent parts and data from similar structures. The thiazole ring is expected to be nearly planar. The benzyl group will have rotational freedom around the C-C bond connecting it to the thiazole ring. The exocyclic amine group's geometry and its interaction with the thiazole ring are of particular interest for understanding its hydrogen bonding capabilities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂S | [1][2] |

| Molecular Weight | 190.26 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 121952-97-4 | [1][2] |

Experimental Protocols for Structural Elucidation

The definitive determination of the crystal structure and molecular geometry of this compound would be achieved through single-crystal X-ray diffraction. The following protocols outline the standard methodology.

Synthesis and Crystallization

The synthesis of this compound can be achieved through established synthetic routes for substituted thiazoles, often involving the Hantzsch thiazole synthesis. This typically involves the reaction of a thiourea with an α-haloketone.

General Synthesis Workflow:

Caption: General synthesis workflow for 5-substituted-2-aminothiazoles.

For X-ray diffraction, high-quality single crystals are required. Common crystallization techniques include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Diffusion of the vapor of the second solvent into the first induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection and Structure Solution

This process involves mounting a suitable single crystal on a goniometer and exposing it to a monochromatic X-ray beam in a diffractometer. The diffraction data is collected as a series of images at various crystal orientations, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations. The collected data is then processed to determine the unit cell parameters, space group, and reflection intensities. The crystal structure is subsequently solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

X-ray Crystallography Workflow:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data

In the absence of specific data for this compound, the following table presents crystallographic data for a structurally related thiazole derivative, (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide, to provide a comparative reference.[3][4] This data illustrates the typical parameters determined in a crystallographic study of a similar molecular scaffold.

Table 2: Example Crystallographic Data for a Related Thiazole Derivative

| Parameter | Value |

| Compound Name | (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)... |

| CCDC Number | 2071135 |

| Empirical Formula | C₂₆H₂₄N₃S⁺ · Br⁻ |

| Formula Weight | 490.46 |

| Temperature (K) | 293 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (2) |

| b (Å) | 18.1234 (4) |

| c (Å) | 12.8765 (3) |

| β (°) | 98.123 (2) |

| Volume (ų) | 2334.56 (9) |

| Z | 4 |

| R-factor (%) | 3.9 |

Data extracted from a representative structure to illustrate typical crystallographic parameters.[3][4]

Potential Biological Significance and Signaling Pathways

Thiazole derivatives are known to interact with a variety of biological targets. For instance, some inhibit enzymes like neuraminidase or act as kinase inhibitors.[5] While the specific biological activity and signaling pathways of this compound are not extensively documented, a logical workflow for its investigation in a drug discovery context is presented below.

Drug Discovery and Target Validation Workflow:

Caption: A generalized workflow for the investigation of a novel compound in drug discovery.

Conclusion

This technical guide has provided a framework for understanding the structural characteristics of this compound. While direct experimental crystallographic data is not yet available, the provided experimental protocols and comparative data from related structures offer a solid foundation for future research. The elucidation of the precise three-dimensional structure of this compound through single-crystal X-ray diffraction will be invaluable for advancing its potential applications in medicinal chemistry and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of 2-amino-5-benzylthiazole for Researchers and Drug Development Professionals

Introduction: 2-amino-5-benzylthiazole is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial building block in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties of 2-amino-5-benzylthiazole, along with detailed experimental protocols and an exploration of its biological activities, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

While specific experimental data for 2-amino-5-benzylthiazole is not extensively documented in publicly available literature, its properties can be reliably predicted based on data from structurally analogous compounds such as 2-aminothiazole, 2-amino-5-methylthiazole, and other derivatives.

Table 1: Physical and Chemical Properties of 2-amino-5-benzylthiazole and Related Compounds

| Property | 2-amino-5-benzylthiazole (Predicted/Inferred) | 2-amino-5-methylthiazole[1][2] | 2-amino-5-nitrothiazole | 2-aminothiazole[3] |

| Molecular Formula | C10H10N2S | C4H6N2S | C3H3N3O2S | C3H4N2S |

| Molecular Weight | 190.27 g/mol | 114.17 g/mol | 145.14 g/mol | 100.14 g/mol |

| Appearance | White to light yellow crystalline powder (inferred) | White to light yellow crystal powder | Yellow solid | Light brown crystals or brown granular solid |

| Melting Point | Information not available | 93-98 °C | 195-200 °C (decomposes) | 90 °C |

| Boiling Point | Decomposes upon heating (inferred) | Information not available | Decomposes | Decomposes |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, DMSO, and chlorinated hydrocarbons (inferred)[4] | Soluble in methanol | 95% ethanol: 1g/150g at 20 °C; diethyl ether: 1g/250g at 20 °C; chloroform: insoluble; water: slightly soluble | Information not available |

| pKa | Information not available | Information not available | Information not available | Information not available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 2-amino-5-benzylthiazole. Predicted spectral data, based on analogous compounds, are presented below.

Table 2: Predicted Spectroscopic Data for 2-amino-5-benzylthiazole

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆) | δ ~7.5-7.2 (m, 5H, Ar-H), δ ~7.0 (s, 1H, Thiazole-H4), δ ~6.5 (br s, 2H, -NH₂), δ ~4.0 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ ~168 (C2), δ ~140 (Ar-C), δ ~130-125 (Ar-CH), δ ~120 (C4), δ ~115 (C5), δ ~35 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend), ~700-800 (Ar C-H bend) |

| Mass Spectrometry (EI) | m/z 190 (M⁺), fragments corresponding to the loss of benzyl and amino groups. |

Experimental Protocols

The synthesis of 2-amino-5-benzylthiazole can be achieved through various established methods for 2-aminothiazole synthesis, most notably the Hantzsch thiazole synthesis.

Synthesis of 2-amino-5-benzylthiazole via Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-aminothiazoles, which can be adapted for 2-amino-5-benzylthiazole.[5][6]

Materials:

-

1-Bromo-3-phenyl-2-propanone (α-haloketone)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.

-

To this solution, add 1-bromo-3-phenyl-2-propanone (1 equivalent).

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Purification and Characterization

Purification:

-

Recrystallization: The crude product can be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[6]

Characterization:

-

Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compound.[7]

-

IR Spectroscopy: An IR spectrum will show the characteristic functional groups present in the molecule.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7]

Biological Activity and Signaling Pathways

Derivatives of 2-amino-5-benzylthiazole have demonstrated significant biological activity, particularly as anticancer agents.[8][9]

Anticancer Activity

A notable derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, has shown pronounced cytotoxic effects on murine lymphoma cells.[9] The proposed mechanism of action involves the modulation of the cellular antioxidant system.

Mechanism of Action: The compound has been observed to activate superoxide dismutase (SOD) while inhibiting the activity of catalase and glutathione peroxidase.[9] This enzymatic imbalance leads to an accumulation of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which induces oxidative stress and ultimately leads to apoptotic and necrotic cell death.[9]

This targeted disruption of the cellular redox balance in cancer cells highlights the therapeutic potential of 2-amino-5-benzylthiazole derivatives.

Conclusion

2-amino-5-benzylthiazole and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. This technical guide provides a foundational understanding of their physical and chemical properties, methods for their synthesis and characterization, and insights into their biological activities. Further research into this scaffold is warranted to explore its full therapeutic potential.

References

- 1. iconpharmachem.com [iconpharmachem.com]

- 2. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers - Cytology and Genetics - site for scientific journal "TSitologiya i Genetika" ("Cytology and Genetics") [cytgen.com]

- 9. EFFECT OF NOVEL 2-AMINO-5-BENZYLTHIAZOLE DERIVATIVE ON CELLULAR ULTRASTRUCTURE AND ACTIVITY OF ANTIOXIDANT SYSTEM IN MURINE LYMPHOMA CELLS | Shalai | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]

An In-depth Technical Guide to the Solubility and Stability of 5-Benzyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted solubility and stability of 5-Benzyl-1,3-thiazol-2-amine. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from publicly available databases, general principles of medicinal chemistry, and established experimental protocols. The aim is to equip researchers and drug development professionals with the necessary information and methodologies to effectively handle and evaluate this compound.

Core Compound Properties

This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules.[1][2][3] Its physicochemical properties are crucial for its handling, formulation, and biological activity assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂S | PubChem[4] |

| Molecular Weight | 190.27 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 121952-97-4 | Guidechem[5], ChemicalBook[6] |

| Appearance | Predicted to be a solid at room temperature. | Inferred from related compounds |

| Storage Temperature | Recommended 2-8°C. | Inferred from supplier data for similar compounds |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The presence of the non-polar benzyl group is expected to limit aqueous solubility. |

| Aqueous Acid (e.g., 0.1 N HCl) | Moderate to High | The basic 2-amino group will be protonated at low pH, forming a more soluble salt. |

| Aqueous Base (e.g., 0.1 N NaOH) | Low | The compound is likely to be in its neutral, less soluble form at high pH. |

| Polar Organic Solvents (e.g., DMSO, DMF, Methanol, Ethanol) | Soluble | The polar 2-aminothiazole moiety and the overall molecular size are conducive to solubility in these solvents.[8] |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Stability Characteristics

The stability of this compound is a critical parameter for its storage, handling, and use in biological assays. Potential degradation pathways include hydrolysis, oxidation, and photolysis. The thiazole ring itself is a relatively stable aromatic system.[9] However, the exocyclic amino group and the benzyl C-H bonds can be susceptible to degradation under certain conditions.

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal | Likely stable at ambient and refrigerated temperatures. | Decomposition may occur at elevated temperatures. |

| Hydrolytic (Acidic) | Potentially susceptible to hydrolysis of the amino group over extended periods. | 2-hydroxy-5-benzyl-1,3-thiazole and ammonia. |

| Hydrolytic (Basic) | Expected to be more stable compared to acidic conditions. | |

| Oxidative | The benzyl C-H bonds and the sulfur atom in the thiazole ring could be susceptible to oxidation. | Benzoic acid derivatives, sulfoxides, or sulfones. |

| Photolytic | Thiazole-containing compounds with aryl substituents can be susceptible to photodegradation.[10] | Complex mixture of degradation products resulting from photo-oxygenation.[10] |

Experimental Protocols

Detailed experimental protocols are provided below for researchers to determine the precise solubility and stability of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[11]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle. For fine suspensions, centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV or LC-MS method against a standard curve.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is useful for early-stage drug discovery.[12][13][14][15][16]

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate shaker

-

Plate reader (nephelometry or UV-Vis) or HPLC-UV/LC-MS system

Procedure:

-

Prepare serial dilutions of the 10 mM DMSO stock solution in DMSO.

-

Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of a 96-well plate.

-

Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the final desired concentrations.

-

Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

-

Alternatively, filter the contents of the wells and analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

Protocol 3: Stability Assessment (Forced Degradation Study)

This study is designed to identify potential degradation products and pathways.[17]

Materials:

-

This compound solution (e.g., in acetonitrile/water)

-

0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acidic Hydrolysis: Mix the compound solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24, 48 hours).

-

Basic Hydrolysis: Mix the compound solution with 0.1 N NaOH and incubate under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the compound solution with 3% H₂O₂ and keep at room temperature for a set period.

-

Thermal Degradation: Incubate the compound solution at an elevated temperature (e.g., 60 °C).

-

Photolytic Degradation: Expose the compound solution to light in a photostability chamber.

-

At specified time points, take aliquots from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the parent compound and any degradation products.

Visualizations

Conceptual Degradation Pathway

Caption: A conceptual diagram of potential degradation pathways for this compound.

Experimental Workflow for Solubility and Stability Testing

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 121952-97-4 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 17. benchchem.com [benchchem.com]

Preliminary Mechanistic Insights into 5-Benzyl-1,3-thiazol-2-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the preliminary findings related to the mechanism of action of derivatives of 5-Benzyl-1,3-thiazol-2-amine. While direct and in-depth mechanistic studies on the parent compound, this compound, are not extensively available in publicly accessible literature, research on its N-acylated derivatives has offered initial clues into their potential biological activities. This document collates the available data on these derivatives, focusing on their observed effects on cancer cells, particularly murine lymphoma cells, and their influence on the cellular antioxidant system. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of the 2-amino-5-benzylthiazole scaffold.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound represents a fundamental structure within this class of compounds. However, a comprehensive understanding of its specific mechanism of action at the molecular level remains to be fully elucidated. Preliminary investigations have commenced on its derivatives, providing the first insights into how this chemical scaffold might exert its biological effects. This guide focuses on the preliminary studies of one such derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, and its impact on the antioxidant defense system of murine lymphoma cells.

Hypothesized Mechanism of Action: Induction of Oxidative Stress

Preliminary studies on N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide suggest that its cytotoxic effects on murine lymphoma cells may be mediated through the modulation of the cellular antioxidant system.[1] It is hypothesized that the compound disrupts the balance of reactive oxygen species (ROS) by altering the activity of key antioxidant enzymes. This disruption leads to an accumulation of hydrogen peroxide (H₂O₂), a potent ROS, which can induce cellular damage and trigger apoptosis.

The proposed signaling pathway suggests that the thiazole derivative activates superoxide dismutase (SOD) while concurrently decreasing the activity of catalase and glutathione peroxidase (GPx).[1] SOD catalyzes the dismutation of superoxide radicals into oxygen and H₂O₂. The subsequent reduction in catalase and GPx activity, enzymes responsible for detoxifying H₂O₂, would lead to its accumulation within the cell, thereby inducing oxidative stress and promoting cell death.[1]

Quantitative Data

The following table summarizes the observed effects of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide on the activity of antioxidant enzymes in murine lymphoma cells.

| Concentration (µM) | Superoxide Dismutase (SOD) Activity | Catalase Activity | Glutathione Peroxidase (GPx) Activity |

| 10 | Activation | Decrease | Decrease |

| 50 | Activation | Decrease | Decrease |

| Data derived from in vitro studies on murine lymphoma cells. The exact quantitative values were not provided in the source material, only the qualitative changes.[1] |

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the preliminary studies of the thiazole derivative.

Cell Culture

Murine lymphoma cells (e.g., L1210) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the thiazole derivative (e.g., 10 µM and 50 µM) and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Antioxidant Enzyme Activity Assays

-

Cell Lysis: After treatment with the thiazole derivative, harvest the cells and lyse them in a suitable buffer to obtain the cell lysate.

-

Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial assay kit, which is typically based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

-

Catalase Activity: Determine catalase activity by measuring the rate of H₂O₂ decomposition, which can be monitored spectrophotometrically at 240 nm.

-

Glutathione Peroxidase (GPx) Activity: Measure GPx activity using a coupled assay that monitors the oxidation of NADPH at 340 nm in the presence of glutathione reductase.

Conclusion and Future Directions

The preliminary studies on N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide suggest a potential mechanism of action involving the induction of oxidative stress in cancer cells through the modulation of antioxidant enzyme activities.[1] However, it is crucial to emphasize that these findings are based on a derivative of this compound, and further research is imperative to determine if the parent compound exhibits similar properties.

Future research should focus on:

-

Direct Mechanistic Studies: Investigating the direct molecular targets of this compound through techniques such as affinity chromatography, proteomics, and computational docking studies.

-

Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by the parent compound using transcriptomics, proteomics, and phosphoproteomics.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential and safety profile of this compound and its derivatives.

This technical guide serves as a starting point for researchers, highlighting the nascent understanding of the biological activities of the 2-amino-5-benzylthiazole scaffold and underscoring the need for more focused and in-depth investigations.

References

An In-depth Technical Guide to 2-Amino-5-benzylthiazole: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-amino-5-benzylthiazole, a key heterocyclic scaffold in medicinal chemistry. It details the evolution of its synthesis, with a focus on the seminal Hantzsch thiazole synthesis and subsequent modifications. The guide presents key physicochemical and biological activity data in structured tables for clarity and comparison. Detailed experimental protocols for the synthesis of the core compound and its derivatives are provided. Furthermore, this document elucidates the mechanism of action of 2-amino-5-benzylthiazole derivatives as anticancer agents, including a visualization of the induced apoptotic signaling pathway.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its unique structural features allow for diverse chemical modifications, making it a versatile building block in drug discovery. The introduction of a benzyl group at the 5-position of the 2-aminothiazole ring gives rise to 2-amino-5-benzylthiazole, a compound that has garnered significant interest for its potential therapeutic applications, particularly in oncology. This guide will delve into the critical aspects of this compound, from its foundational synthesis to its role in the development of novel therapeutic agents.

Discovery and History

The synthesis of the 2-aminothiazole ring system dates back to the late 19th century with the pioneering work of Arthur Hantzsch. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide (or thiourea), remains a cornerstone of thiazole chemistry. While the precise first synthesis of 2-amino-5-benzylthiazole is not prominently documented in easily accessible historical records, its preparation falls under the general scope of the Hantzsch reaction and subsequent synthetic explorations of 5-substituted 2-aminothiazoles.

The more recent history of 2-amino-5-benzylthiazole is intrinsically linked to the work of Professor Roman Lesyk and his research group, who have extensively explored the chemistry and biological activities of 5-substituted 2-aminothiazoles, including the 5-benzyl derivatives. Their work has been instrumental in establishing these compounds as promising anticancer agents.

Synthesis of 2-Amino-5-benzylthiazole

The primary and most established method for the synthesis of 2-amino-5-benzylthiazole is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with thiourea. For the synthesis of 2-amino-5-benzylthiazole, the key intermediate is an α-halo-phenylpropanone. A notable method involves the reaction of 3-aryl-2-chloropropanals with thiourea.

A general synthetic workflow for the preparation of 2-amino-5-benzylthiazole and its subsequent acylation to yield biologically active amides is depicted below.

Physicochemical Properties

| Property | Value (for 2-Amino-5-methylthiazole) | Reference |

| CAS Number | 7305-71-7 | [1][2] |

| Molecular Formula | C₄H₆N₂S | [1][2] |

| Molecular Weight | 114.17 g/mol | [1][2] |

| Melting Point | 93-98 °C | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

Experimental Protocols

General Synthesis of 2-Amino-5-R-benzylthiazoles

The following is a general procedure adapted from the work of Lesyk and coworkers for the synthesis of 2-amino-5-benzylthiazole derivatives.

Materials:

-

3-Aryl-2-chloropropanal (1 equivalent)

-

Thiourea (1 equivalent)

-

Ethanol

Procedure:

-

A mixture of the appropriate 3-aryl-2-chloropropanal and thiourea in ethanol is refluxed.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then worked up, typically by neutralization and extraction, to yield the crude 2-amino-5-benzylthiazole derivative.

-

Purification is achieved by recrystallization from a suitable solvent.

Synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides[5]

Materials:

-

2-Amino-5-(R-benzyl)thiazole (1 equivalent)

-

2,5-Dimethyl-3-furoylchloride (1 equivalent)

-

Triethylamine

-

Dioxane

Procedure:

-

To a solution of the appropriate 2-amino-5-(R-benzyl)thiazole in dioxane, triethylamine is added.

-

2,5-Dimethyl-3-furoylchloride is then added dropwise to the mixture.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography.

-

Upon completion, the mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent to yield the N-acylated derivative.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 2-amino-5-benzylthiazole have emerged as a promising class of anticancer agents. Extensive research has demonstrated their cytotoxic effects against a variety of cancer cell lines.

Anticancer Activity

N-acylated derivatives of 2-amino-5-benzylthiazole have shown significant anticancer activity. The table below summarizes the activity of some of these derivatives against a panel of 60 human cancer cell lines.

| Compound | Substitution (R) | Growth Percent (GP) | Activity Level | Reference |

| 7a | H | 65.36% | Moderate | [4] |

| 7b | 3-CH₃ | 67.36% | Moderate | [4] |

| 7c | 4-CH₃ | 60.31% | Moderate | [4] |

| 7d | 4-C₂H₅ | 35.02% | High | [4] |

| 7e | 4-CH₃O | 33.51% | High | [4] |

| 7f | 4-F | 63.00% | Moderate | [4] |

| 7g | 4-Cl | 29.05% | High | [4] |

The most active compound, 7g , exhibited a high inhibition activity (GI₅₀ < 10 µM) against 54 of 58 human tumor cell lines, with an average GI₅₀ value of 4.22 µM. The colon cancer subpanel showed the highest sensitivity with a mean GI₅₀ value of 2.53 µM. The most sensitive cell line was T-47D (Breast Cancer), with a GI₅₀ of 0.088 µM.[4]

Mechanism of Action: Induction of Apoptosis

Studies on novel pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one derivatives of 2-amino-5-benzylthiazole have elucidated their mechanism of action in human leukemia cells. These compounds induce apoptosis through a caspase-dependent pathway.

The proposed signaling pathway is illustrated in the diagram below.

These derivatives were found to decrease the level of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG). This leads to the cleavage of caspase 3 and PARP1, ultimately resulting in DNA fragmentation and programmed cell death.

Conclusion

2-Amino-5-benzylthiazole is a versatile and valuable scaffold in medicinal chemistry. Its synthesis, rooted in the historic Hantzsch reaction, has been refined and adapted to produce a wide array of derivatives. The significant anticancer activity of these derivatives, coupled with a growing understanding of their mechanism of action, positions 2-amino-5-benzylthiazole as a core structure of high interest for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this important heterocyclic compound further.

References

Methodological & Application

Synthesis of 5-Benzyl-1,3-thiazol-2-amine via Hantzsch Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Derivatives of 2-aminothiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone for the construction of this important heterocyclic motif. This application note provides a detailed protocol for the synthesis of 5-Benzyl-1,3-thiazol-2-amine, a valuable building block for the development of novel therapeutic agents, via the Hantzsch reaction of 1-bromo-3-phenylpropan-2-one with thiourea.

Reaction Scheme

The synthesis proceeds through the cyclocondensation of an α-haloketone, 1-bromo-3-phenylpropan-2-one, with thiourea. The reaction mechanism involves the initial formation of an isothiouronium salt, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.

Overall Reaction:

Experimental Protocols

Materials and Reagents

-

1-bromo-3-phenylpropan-2-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer with heating plate

-

Büchner funnel and filtration apparatus

-

Rotary evaporator

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in 50 mL of ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1-bromo-3-phenylpropan-2-one (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is approximately 7-8. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator over anhydrous magnesium sulfate or in a vacuum oven.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford a pure crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 1-bromo-3-phenylpropan-2-one | 1.0 eq |

| Thiourea | 1.0 - 1.2 eq |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 3 - 4 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | Typically 70-85% (after purification) |

| Melting Point | 145-148 °C (literature value) |

Mandatory Visualizations

Hantzsch Thiazole Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch Reaction Mechanism

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Application Notes and Protocols for the Synthesis of 2-amino-5-benzylthiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 2-amino-5-benzylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the bromination of phenylacetone to yield the intermediate 1-bromo-3-phenyl-2-propanone, followed by a Hantzsch thiazole synthesis with thiourea.

Overall Synthetic Scheme

The synthesis of 2-amino-5-benzylthiazole is achieved through a two-step process:

-

Step 1: α-Bromination of Phenylacetone. Phenylacetone is brominated at the α-position to yield 1-bromo-3-phenyl-2-propanone.

-

Step 2: Hantzsch Thiazole Synthesis. The resulting α-bromoketone undergoes a condensation and cyclization reaction with thiourea to form the 2-amino-5-benzylthiazole product.

Experimental Protocols

Part 1: Synthesis of 1-bromo-3-phenyl-2-propanone

This protocol describes the α-bromination of phenylacetone.

Materials and Reagents:

-

Phenylacetone

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve phenylacetone in dichloromethane.

-

Cool the flask in an ice bath with stirring.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. The reaction is indicated by the disappearance of the bromine color.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-bromo-3-phenyl-2-propanone. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 2-amino-5-benzylthiazole

This protocol outlines the Hantzsch thiazole synthesis from 1-bromo-3-phenyl-2-propanone and thiourea.[1]

Materials and Reagents:

-

1-bromo-3-phenyl-2-propanone (from Part 1)

-

Thiourea

-

Methanol

-

Sodium carbonate (Na₂CO₃) solution (5%)

-

Deionized water

Equipment:

-

Round-bottom flask or scintillation vial

-

Magnetic stirrer and stir bar

-

Heating plate

-

Büchner funnel and filter flask

-

Beaker

Procedure:

-

In a round-bottom flask or a large scintillation vial, combine the crude 1-bromo-3-phenyl-2-propanone and thiourea.

-

Add methanol as the solvent and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at a gentle reflux for approximately 30-60 minutes.[1] The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.[1]

-

A precipitate of 2-amino-5-benzylthiazole will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with deionized water to remove any remaining salts.[1]

-

Allow the product to air dry on a watch glass. The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR). Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2-amino-5-benzylthiazole

| Parameter | Step 1: Bromination of Phenylacetone | Step 2: Hantzsch Thiazole Synthesis |

| Reactants | Phenylacetone, Bromine | 1-bromo-3-phenyl-2-propanone, Thiourea |

| Molar Ratio | ~1:1 | ~1:1.5 |

| Solvent | Dichloromethane | Methanol |

| Reaction Temperature | 0-10 °C (addition), Room Temp. (reaction) | Reflux |

| Reaction Time | 1-3 hours | 30-60 minutes |

| Product | 1-bromo-3-phenyl-2-propanone | 2-amino-5-benzylthiazole |

| Typical Yield | High (often used crude) | Good to Excellent |

| Purification Method | Aqueous work-up | Precipitation and Filtration/Recrystallization |

Visualizations

Caption: Workflow for the two-step synthesis of 2-amino-5-benzylthiazole.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 5-Benzyl-1,3-thiazol-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide to the in vitro biological evaluation of 5-Benzyl-1,3-thiazol-2-amine derivatives, a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents. These compounds have been the subject of various studies to elucidate their cytotoxic effects and mechanisms of action against several human cancer cell lines. The following sections detail the quantitative data from these studies, provide in-depth experimental protocols for key assays, and visualize the experimental workflows and relevant signaling pathways.

Data Presentation: In Vitro Anticancer Activity

The anticancer activity of various this compound derivatives has been assessed against a panel of human cancer cell lines. The data, primarily presented as percentage growth (GP) and IC50 values, are summarized below for comparative analysis.

Table 1: Single-Dose (10 µM) Anticancer Activity Screening

| Compound ID | Cancer Cell Line Subpanel | Mean Growth Percent (GPmean) | Selective Activity Noted | Reference |

| 3a | Leukemia | 90.59% | Leukemia (GP = 57.10–71.88%) | [1] |

| 3b | Leukemia | 80.86% | Leukemia (GP = 35.01–69.14%) | [1] |

| 7c | CNS Cancer | - | SNB-75 (GP = -3.83%) | [2] |

| 7f | Ovarian Cancer | - | OVCAR-4 (GP = 14.66%) | [2] |

| 8d | Breast Cancer | - | HS 578T (GP = 11.09%) | [2] |

| 9g | Non-Small Cell Lung Cancer | - | NCI-H226 (GP = 9.75%) | [2] |

| 9g | Renal Cancer | - | UO-31 (GP = 16.35%) | [2] |

Table 2: IC50 Values for Potent Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |

| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | - | - | [3] |

| 2-[2-[4-Hydroxy-3-(N=N-Ph)benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [4] |

| 2-[2-[4-Hydroxy-3-(N=N-Ph)benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [4] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | GI50: Very Good | - | - | [6] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

MTT Assay for Cytotoxicity Screening

Objective: To assess the cytotoxic effect of the synthesized thiazole derivatives on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7, HepG2, OVCAR-4)

-

Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of the derivatives on the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cancer cells

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-PARP1, anti-caspase-3, anti-Bcl-2, anti-Bim, anti-EndoG, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

DNA Fragmentation Assay

Objective: To detect the characteristic ladder pattern of DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (Tris-EDTA, SDS)

-

RNase A

-

Proteinase K

-

Phenol:Chloroform:Isoamyl alcohol

-

Ethanol

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and UV transilluminator

Procedure:

-

Cell Lysis: Harvest cells and lyse them in the lysis buffer.

-

RNA and Protein Digestion: Treat the lysate with RNase A followed by Proteinase K.

-

DNA Extraction: Perform a phenol:chloroform extraction to purify the DNA, followed by ethanol precipitation.

-

Agarose Gel Electrophoresis: Resuspend the DNA pellet and run the samples on a 1.5% agarose gel containing a DNA stain.

-

Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro biological evaluation of this compound derivatives.

Caption: General workflow for synthesis and in vitro evaluation.

Apoptotic Signaling Pathway

Studies have shown that certain 2-amino-5-benzylthiazole derivatives induce apoptosis in human leukemia cells by modulating the expression of key apoptosis-regulating proteins.[5][7] The proposed intrinsic pathway is depicted below.

Caption: Apoptosis induction by thiazole derivatives.optosis induction by thiazole derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and antitumor activities of new n-(5-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)-acetamides - Enamine [enamine.net]

- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 5. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Screening of 5-Benzyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 5-Benzyl-1,3-thiazol-2-amine belongs to this class and represents a promising scaffold for the development of new antimicrobial agents. The evaluation of its efficacy against various microbial pathogens is a critical first step in the drug discovery pipeline.

These application notes provide detailed protocols for two standard and widely accepted methods for preliminary antimicrobial screening: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion method for assessing the zone of inhibition. The MIC provides a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the agar well diffusion method offers a qualitative to semi-quantitative assessment of antimicrobial activity.[1][2][3]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the antimicrobial activity of this compound against a panel of common bacterial and fungal pathogens. This data is intended to serve as an illustrative example for recording and presenting experimental results obtained from the protocols described herein.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Bacillus subtilis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Candida albicans | Fungal | 64 |

Table 2: Zone of Inhibition for this compound (100 µ g/well )

| Test Microorganism | Gram Stain | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | 18 |

| Bacillus subtilis | Gram-positive | 15 |

| Escherichia coli | Gram-negative | 12 |

| Pseudomonas aeruginosa | Gram-negative | 0 |

| Candida albicans | Fungal | 14 |

Experimental Protocols

Broth Microdilution Method for MIC Determination